molecular formula C10H16ClN3O B12960364 6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine

6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine

Cat. No.: B12960364
M. Wt: 229.71 g/mol
InChI Key: ZEUXCBRCFRAZAV-UHFFFAOYSA-N
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Description

6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C8H12ClN3O It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 6th position, a methoxypropyl group at the N-position, and two methyl groups at the 2nd position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine with 3-methoxypropylamine under specific conditions. The reaction is carried out in a solvent such as ethanol, and a base like potassium carbonate is used as a catalyst. The yield of this reaction is reported to be around 60%.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Condensation Reactions: The methoxypropyl group can participate in condensation reactions with other functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Condensation Reactions: Acid or base catalysts are often employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-(3-methoxypropyl)pyrimidin-4-amine: Similar structure but lacks the two methyl groups at the 2nd position.

    6-chloro-N-(3-methoxypropyl)-2-(methylthio)pyrimidin-4-amine: Contains a methylthio group instead of the dimethyl groups.

Uniqueness

6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine is unique due to the presence of both the methoxypropyl group and the two methyl groups at the 2nd position. This combination of functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H16ClN3O

Molecular Weight

229.71 g/mol

IUPAC Name

6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine

InChI

InChI=1S/C10H16ClN3O/c1-8-12-9(11)7-10(13-8)14(2)5-4-6-15-3/h7H,4-6H2,1-3H3

InChI Key

ZEUXCBRCFRAZAV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N(C)CCCOC

Origin of Product

United States

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